molecular formula C19H25F3N2O6 B1141077 N-(2-Succinyl) Fluvoxamine CAS No. 259526-43-7

N-(2-Succinyl) Fluvoxamine

Cat. No.: B1141077
CAS No.: 259526-43-7
M. Wt: 434.4 g/mol
InChI Key: NAYFERHDYLITGX-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Fluvoxamine involves the reaction of fluvoxamine with succinic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction is catalyzed by a base such as triethylamine, which facilitates the formation of the succinyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-(2-Succinyl) Fluvoxamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Succinyl) Fluvoxamine is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

N-(2-Succinyl) Fluvoxamine can be compared with other fluvoxamine derivatives and SSRIs. Some similar compounds include:

Uniqueness: this compound is unique due to its succinyl group, which imparts distinct chemical and pharmacological properties. This makes it valuable in research for studying the metabolism and effects of fluvoxamine derivatives .

Properties

CAS No.

259526-43-7

Molecular Formula

C19H25F3N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid

InChI

InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+

InChI Key

NAYFERHDYLITGX-BUVRLJJBSA-N

SMILES

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F

Isomeric SMILES

COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F

Synonyms

N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid;  EP Impurity C

Origin of Product

United States

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